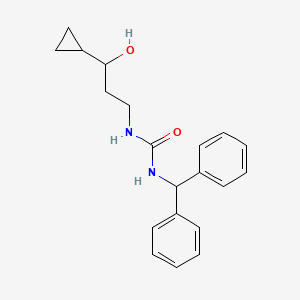

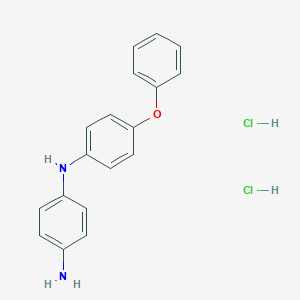

1-Benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as BCPHU, and it has been synthesized using different methods.

Aplicaciones Científicas De Investigación

Hindered Ureas as Masked Isocyanates

Hindered ureas, such as those structurally related to 1-Benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea, have been demonstrated to undergo efficient substitution reactions with a range of nucleophiles under neutral conditions. This reactivity is notable because ureas typically require harsh conditions to react. The ability of hindered trisubstituted ureas to rapidly and high-yieldingly undergo acyl substitution with simple nucleophiles (amines, alcohols, thiols) under neutral conditions has significant implications for synthetic chemistry, particularly in the preparation of amine derivatives and N-protected aniline derivatives incorporating commonly employed amine protecting groups such as Cbz, Boc, and Fmoc (Hutchby et al., 2009).

Solvent- and Metal-Free Oxidative Esterification

A novel application of urea derivatives involves the use of urea-2,2-dihydroperoxypropane as a solid oxidant to transform various aromatic aldehydes to their corresponding benzoate derivatives under mild conditions at room temperature. This process highlights the utility of urea derivatives in green chemistry, providing a solvent- and metal-free methodology for oxidative esterification, which could have implications for sustainable chemical synthesis (Khosravi et al., 2017).

Interaction with DNA

Research on the interaction of urea derivatives with DNA has shown that certain Schiff bases containing urea can bind to DNA in the intercalative mode. This finding suggests potential applications in the development of new therapeutic agents, with the ability to interact with genetic material being crucial for drug design targeting specific DNA sequences (Ajloo et al., 2015).

Synthesis from CO2 and Amines

The synthesis of disubstituted ureas from amines and CO2 using a basic ionic liquid as the catalyst under solvent-free conditions is another significant application. This process not only offers a method for the efficient synthesis of urea derivatives but also contributes to carbon capture and utilization strategies, highlighting the role of urea derivatives in addressing environmental challenges (Jiang et al., 2008).

Pharmaceutical Applications

Further research into urea derivatives has revealed their potential in pharmaceutical applications, such as inhibitors for enzymes and receptors. For instance, urea-based inhibitors of the prostate-specific membrane antigen (PSMA) have shown promise for imaging PSMA-expressing prostate tumors. The development of such compounds is critical for advancing diagnostic and therapeutic approaches in oncology (Eder et al., 2012).

Propiedades

IUPAC Name |

1-benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c23-18(15-11-12-15)13-14-21-20(24)22-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18-19,23H,11-14H2,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKGQPFQZIIGTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2714501.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2714503.png)

![N1-(2,2-diethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2714514.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2714523.png)